2,8-dinitro-10H-phenothiazine
Overview
Description
2,8-dinitro-10H-phenothiazine is a useful research compound. Its molecular formula is C12H7N3O4S and its molecular weight is 289.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopy : Phenothiazine derivatives, including 2,8-dinitro-10H-phenothiazine, have been synthesized and characterized. These compounds, due to the presence of d-pπ bonds, exhibit interesting phosphorescence properties (Swoboda et al., 2022).
Photovoltaic Applications
- Dye-Sensitized Solar Cells : Phenothiazine is used in dye-sensitized solar cells (DSSCs). Studies have shown that the π-spacer has to be connected para to the 10H nitrogen atom of phenothiazine for effective photovoltaic performance (Buene et al., 2019).
- Visible Light-Induced Hydrogen Production : Thiophenothiazine-based dyes, similar in structure to this compound, have been used for photocatalytic hydrogen production under visible light, showing potential for energy applications (Tiwari et al., 2015).
Catalysis and Nanotechnology
- Catalysis and Synthesis of Nanoparticles : Phenothiazine aggregates have been utilized in oxidative catalysis and for synthesizing gold nanoparticles with potential applications in Boolean logic operations (Santos et al., 2020).
Analytical Chemistry
- Analytical Properties : Phenothiazine derivatives, including this compound, have valuable analytical properties, such as oxidation in acidic mediums to form color products, and formation of complexes with metals and organic compounds (Karpińska et al., 1996).
Biological Applications
- Antimicrobial Activity : Phenothiazine derivatives have been evaluated for antimicrobial activity, with some compounds showing significant effects (Fadda et al., 2015).
- Immunomodulating Activities : Phenothiazine compounds have been studied for their impact on cellular cytotoxicity and blast transformation of human lymphocytes, indicating potential therapeutic applications (Petri et al., 1996).
Properties
IUPAC Name |
2,8-dinitro-10H-phenothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-11-9(5-7)13-10-6-8(15(18)19)2-4-12(10)20-11/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMKCMMSFCWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40838182 | |
Record name | 2,8-Dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823802-43-3 | |
Record name | 2,8-Dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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